molecular formula C5H9N3S2 B1639494 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 180041-31-0

5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1639494
CAS No.: 180041-31-0
M. Wt: 175.3 g/mol
InChI Key: QBAJDWJXIZXHEH-UHFFFAOYSA-N
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Description

5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine ( 180041-31-0) is a high-purity organic compound supplied for specialized research and development purposes. This molecule features the 1,3,4-thiadiazole ring system, a nitrogen-sulfur heterocycle recognized in medicinal chemistry as a valuable scaffold for its potential biological activities . The structure, with its amine functional group and ethylsulfanylmethyl substitution, makes it a versatile building block or intermediate for the synthesis of more complex chemical entities. Derivatives of the 2-amino-1,3,4-thiadiazole core are extensively investigated in pharmaceutical research due to their broad spectrum of potential pharmacological properties. The 1,3,4-thiadiazole ring is a known bioisostere for pyrimidine and pyridazine rings, which can influence a compound's lipophilicity, solubility, and bioavailability, thereby modulating its interaction with biological targets . While the specific applications of this particular analog are proprietary or under investigation, the 2-amino-1,3,4-thiadiazole moiety, in general, has been associated with antimicrobial, antitubercular, and antitrypanosomal activities in scientific literature, making it a compound of significant interest for developing new therapeutic agents . Disclaimer: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and safety information before use.

Properties

IUPAC Name

5-(ethylsulfanylmethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S2/c1-2-9-3-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAJDWJXIZXHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Pentachloride-Mediated Solid-Phase Synthesis

A groundbreaking solid-phase method involves grinding thiosemicarbazide, a carboxylic acid bearing the ethylsulfanylmethyl group, and phosphorus pentachloride (PCl₅) in a 1:1.2:1.2 molar ratio at room temperature. The reaction proceeds via in situ acylation of thiosemicarbazide, followed by cyclodehydration to form the thiadiazole core. For example, using ethylsulfanylmethylacetic acid (CH₂(SCH₂CH₃)COOH) as the carboxylic acid precursor yields the target compound with >91% efficiency after alkaline workup and recrystallization. This method eliminates solvent use, reduces reaction time to 30–60 minutes, and minimizes toxic byproducts compared to traditional liquid-phase approaches.

Polyphosphoric Acid (PPA) and Sulfuric Acid Catalysis

In liquid-phase systems, cyclization is achieved using PPA and concentrated H₂SO₄ (3:1 ratio). The ethylsulfanylmethyl-substituted carboxylic acid reacts with thiosemicarbazide at 80–100°C for 4–6 hours, forming the intermediate acylthiosemicarbazide, which undergoes dehydration to the thiadiazole. Yields range from 75–85%, though the method requires careful temperature control to avoid sulfonic acid byproducts.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A novel one-pot protocol leverages PPE as a non-toxic dehydrating agent. Thiosemicarbazide and ethylsulfanylmethylacetic acid react at 60°C under inert atmosphere, with PPE facilitating simultaneous acylation and cyclization. This method achieves 88–92% yield without requiring hazardous reagents like POCl₃ or SOCl₂. The reaction mechanism involves:

  • Formation of a thiosemicarbazide acylation intermediate (confirmed via ¹H NMR).
  • PPE-mediated cyclodehydration to the thiadiazole ring.
    Key advantages include scalability and compatibility with sensitive functional groups.

Post-Synthetic Functionalization of Preformed Thiadiazoles

Nucleophilic Substitution at the 5-Position

5-Chloromethyl-1,3,4-thiadiazol-2-amine serves as a versatile intermediate. Treatment with sodium ethanethiolate (NaSCH₂CH₃) in DMF at 50°C substitutes the chloride with an ethylsulfanyl group, yielding the target compound in 70–78% efficiency. This approach is ideal for introducing diverse alkylsulfanyl groups but requires separate synthesis of the chloromethyl precursor.

Oxidative Cyclization of Thiosemicarbazones

Thiosemicarbazones derived from ethylsulfanylmethyl ketones undergo oxidative cyclization with FeCl₃·6H₂O in ethanol. The reaction proceeds via radical intermediates, forming the thiadiazole ring in 65–72% yield. While less efficient than cyclization methods, this route enables access to electronically diverse derivatives.

Comparative Analysis of Synthetic Methods

Method Reagents Temperature (°C) Time (h) Yield (%) Advantages Limitations
Solid-Phase PCl₅ PCl₅, carboxylic acid 25 0.5–1 91 Solvent-free, high yield PCl₅ toxicity, moisture sensitivity
PPA/H₂SO₄ PPA, H₂SO₄ 80–100 4–6 85 Broad substrate tolerance Corrosive reagents, energy-intensive
One-Pot PPE PPE 60 3–4 90 Mild conditions, no toxic byproducts Requires inert atmosphere
Post-Substitution NaSCH₂CH₃ 50 6–8 75 Modular functionalization Multi-step synthesis

Mechanistic Insights and Reaction Optimization

Role of Dehydrating Agents

Phosphorus pentachloride and PPE facilitate cyclodehydration by activating the carboxylic acid carbonyl group, promoting nucleophilic attack by the thiosemicarbazide sulfur. In situ HCl generation in PCl₅-mediated reactions accelerates intermediate formation but necessitates neutralization with alkaline solutions post-reaction.

Solvent and Temperature Effects

Non-polar solvents like toluene improve yields in PPA-mediated reactions by azeotropic removal of water. Conversely, the PPE method operates efficiently in solvent-free conditions due to PPE’s dual role as catalyst and dehydrant.

Chemical Reactions Analysis

Types of Reactions: 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine, have shown promising antimicrobial properties. Various studies have reported their effectiveness against a range of pathogens:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial32 μg/mL
Escherichia coliAntibacterial64 μg/mL
Candida albicansAntifungal16 μg/mL
Aspergillus nigerAntifungal32 μg/mL

Research indicates that the compound's structure allows it to interact with bacterial cell membranes and disrupt essential cellular processes, leading to cell death. For example, a study demonstrated that derivatives of thiadiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines:

Cell Line IC50 (µg/mL) Control (5-FU) IC50 (µg/mL)
MCF-7 (Breast Cancer)8.1070.877
HepG2 (Liver Cancer)10.000.500

Mechanistic studies reveal that the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Its ability to target specific molecular pathways makes it a candidate for further development in cancer therapeutics.

Antiparasitic Activity

The thiadiazole scaffold has been recognized for its potential in treating parasitic infections. For instance, compounds similar to this compound have demonstrated efficacy against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease . The mechanism involves interference with the parasite's metabolic processes.

Case Studies and Research Findings

Several case studies highlight the compound's applications:

  • Antimicrobial Efficacy Study : A comparative analysis of various thiadiazole derivatives showed that modifications in substituents significantly enhanced antimicrobial activity against resistant strains of bacteria .
  • Cytotoxicity Assessment : Research published in Molecules evaluated the cytotoxic effects of thiadiazole derivatives on MCF-7 and HepG2 cells, revealing that specific structural modifications could improve anticancer activity .
  • Mechanistic Insights into Antiparasitic Action : Investigations into the interaction of thiadiazole derivatives with parasitic enzymes have provided insights into their potential as antiparasitic agents .

Mechanism of Action

The mechanism of action of 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interfere with cellular processes by binding to DNA or proteins, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Alkyl and Alkylsulfanyl Substituents

  • 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine (CAS 229003-14-9): This compound features a branched alkyl chain (1-ethylpropyl) at the 5-position. However, steric hindrance may reduce binding efficiency to enzymatic targets .
  • 5-[(Thiophen-2-yl)methyl]sulfanyl-1,3,4-thiadiazol-2-amine (CAS 852933-95-0): The thiophene-containing substituent introduces aromaticity and π-π stacking capabilities, which could enhance interactions with hydrophobic enzyme pockets. This compound is noted for applications in high-purity pharmaceutical synthesis .

Aromatic and Heteroaromatic Substituents

  • Structural similarity to the target compound is high (0.99), suggesting comparable synthetic routes but divergent bioactivity due to the aryl vs. alkylsulfanyl groups .
  • N-(3-Chlorophenyl)-5-(4-(di(indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amine :
    The indole and chlorophenyl substituents confer dual functionality: indole moieties may intercalate into DNA, while chlorine enhances electrophilicity. This compound exhibited antifungal activity (70% yield), highlighting the role of halogenation in boosting efficacy .

Sulfonamide and Sulfonyl Derivatives

  • 5-[(Phenylsulfonyl)amino]-1,3,4-thiadiazole-2-sulfonamide: Sulfonamide groups are associated with antimicrobial and anti-inflammatory activities.

Physicochemical and Structural Insights

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, improving interactions with nucleophilic residues in target proteins. Ethylsulfanyl groups (-SCH₂CH₃) offer moderate electron withdrawal compared to sulfonamides (-SO₂NH₂) .
  • Solubility : Alkylsulfanyl derivatives like the target compound are less water-soluble than sulfonamide analogs but more lipid-soluble, favoring blood-brain barrier penetration .
  • Synthetic Accessibility : Ethylsulfanyl-methyl derivatives can be synthesized via thioetherification of 5-chloromethyl-1,3,4-thiadiazol-2-amine with ethanethiol, a route paralleling methods for 5-(thiophen-2-ylmethyl)sulfanyl analogs .

Biological Activity

5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. This article explores the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Thiadiazole derivatives are widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance:

StrainActivity Level (Zone of Inhibition)
Staphylococcus aureus15–20 mm
Escherichia coli16–18 mm
Candida albicansModerate activity

Studies show that the presence of the thiadiazole moiety enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is notable. Compounds with structural similarities to this compound have demonstrated cytotoxic effects on various cancer cell lines:

Cell LineIC50 Value (µg/mL)Activity Level
MCF-7 (Breast Cancer)0.28High potency
HCT116 (Colon Cancer)3.29Moderate potency
A549 (Lung Cancer)0.52High potency

The structure-activity relationship indicates that substituents on the thiadiazole ring significantly influence cytotoxicity .

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anticonvulsant activity. Experimental models such as the maximal electroshock seizure (MES) test have shown promising results:

CompoundDose (mg/kg)Efficacy (%)
Thiadiazole Derivative3085

This suggests that the compound may serve as a potential therapeutic agent for epilepsy .

Study on Antimicrobial Properties

A study conducted by Siddiqui et al. synthesized various thiadiazole derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that compounds with an ethylsulfanyl group exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .

Study on Cytotoxicity

Research by Matysiak et al. focused on a series of new 5-substituted thiadiazoles and their antiproliferative effects on cancer cell lines. The findings revealed that certain derivatives had IC50 values comparable to or lower than those of established chemotherapeutic agents like cisplatin .

Q & A

Q. What are the standard synthetic routes for preparing 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine?

  • Methodological Answer : The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediate thiols. For example, a two-step procedure involves reacting 4-phenyl butyric acid with N-phenylthiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) for precipitation . Alternative methods use Mn(II)-catalyzed reactions for functionalization, enabling structural diversification .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and supramolecular interactions. For instance, studies reveal that the thiadiazole ring adopts a planar conformation, with ethylsulfanyl substituents forming dihedral angles of 18.2°–30.3° relative to the aromatic core. Hydrogen bonding (N–H···N) stabilizes the crystal lattice, as observed in two independent molecules within the asymmetric unit .

Q. What spectroscopic techniques are used for characterization?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies proton environments (e.g., ethylsulfanyl CH₂ groups at δ 2.5–3.0 ppm) and carbon backbones.
  • IR Spectroscopy : Confirms N–H stretching (3200–3400 cm⁻¹) and C=S vibrations (650–750 cm⁻¹) .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N, S percentages .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in experimental reactivity data?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, studies on analogous thiadiazoles show that electron-withdrawing substituents (e.g., -CF₃) lower the LUMO energy, enhancing electrophilic reactivity. Such models reconcile discrepancies in alkylation efficiency observed under varying pH conditions .

Q. What strategies optimize reaction yields when synthesizing derivatives with conflicting steric and electronic effects?

  • Methodological Answer :
  • Byproduct Analysis : Monitor intermediates via HPLC to identify competing pathways (e.g., over-alkylation).
  • Solvent Screening : Polar aprotic solvents (DMSO, DMF) improve solubility of thiadiazole intermediates, reducing side reactions .
  • Catalyst Tuning : Mn(II) catalysts enhance regioselectivity in alkylation steps, as evidenced by 15–20% yield improvements in substituted derivatives .

Q. How do structural modifications influence biological activity, and what assays validate these effects?

  • Methodological Answer :
  • Insecticidal/Fungicidal Assays : Derivative libraries are screened against Spodoptera frugiperda (fall armyworm) and Fusarium oxysporum using dose-response curves (IC₅₀ determination). Ethylsulfanyl groups enhance lipid membrane penetration, increasing potency by 40% compared to methyl analogs .
  • DFT-Guided Design : Electron-deficient thiadiazoles exhibit stronger binding to fungal cytochrome P450 enzymes, as modeled via molecular docking .

Contradiction Analysis

  • Synthesis Yields : POCl₃-based methods report lower yields than Mn(II)-catalyzed routes , likely due to side reactions from excess acid scavengers. Method optimization (e.g., controlled pH) mitigates this.
  • Biological Activity : Ethylsulfanyl derivatives show higher fungicidal activity than methyl analogs in vitro , but in vivo efficacy varies due to metabolic stability differences, necessitating pharmacokinetic profiling.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine
Reactant of Route 2
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5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine

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